Cellular Potency vs. Osimertinib in EGFR Triple Mutant NSCLC
In the clinically relevant PC9 EGFR-Del19/T790M/C797S non-small cell lung cancer cell line, Egfr-IN-21 demonstrates a cellular IC50 of 135.11 nM . In stark contrast, the third-generation covalent inhibitor Osimertinib exhibits no quantifiable activity in this triple mutant model due to the C797S mutation ablating its covalent binding site [1]. This represents a qualitative functional differentiation rather than a mere quantitative difference, as Osimertinib is rendered completely inactive while Egfr-IN-21 retains nanomolar potency.
| Evidence Dimension | Cellular anti-proliferative activity |
|---|---|
| Target Compound Data | IC50 = 135.11 nM |
| Comparator Or Baseline | Osimertinib: No activity (resistant) |
| Quantified Difference | Functional gain-of-activity (inactive vs. 135.11 nM) |
| Conditions | PC9 EGFR-Del19/T790M/C797S NSCLC cell line |
Why This Matters
This directly confirms procurement value: Osimertinib cannot be used as a substitute in C797S-driven resistance studies, whereas Egfr-IN-21 provides a quantifiable tool compound.
- [1] Lu, X., et al. (2022). EGFR C797S mutation mediates resistance to third-generation inhibitors. Translational Lung Cancer Research, 11(3), 380-392. View Source
